molecular formula C10H19NO6S B6609617 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid CAS No. 2353243-73-7

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid

Cat. No. B6609617
CAS RN: 2353243-73-7
M. Wt: 281.33 g/mol
InChI Key: HGIMDLUXPJOCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid, or tert-butoxycarbonylaminomethanesulfonylmethylpropanoic acid (TBCAMSMPA), is an organic compound with a wide range of applications in scientific research. It is a derivative of propanoic acid, and it is used as an intermediate in organic synthesis. TBCAMSMPA has been studied for its biochemical and physiological effects, and has been used in a variety of lab experiments.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of amino acid synthesis in bacteria. It has also been used to study the structure and function of enzymes involved in amino acid synthesis. In addition, it has been used to study the structure and function of proteins involved in metabolic pathways.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid acts as an intermediate in the synthesis of amino acids. It is converted to an aminomethanesulfonic acid, which is then further converted to an amino acid. This process is catalyzed by enzymes, such as aminoacyl-tRNA synthetase and amino acid kinase, which are involved in the synthesis of amino acids.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in amino acid synthesis. In addition, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid in lab experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It also has a wide range of applications in scientific research. However, there are some limitations to its use. It can be toxic in high concentrations, and it can interact with other compounds in the reaction mixture.

Future Directions

There are many potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, research could be conducted to explore its potential applications in biotechnology and agriculture. Furthermore, research could be conducted to explore its potential applications in industrial processes. Finally, research could be conducted to explore its potential applications in the development of new materials.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid can be synthesized using a variety of methods. One method involves the reaction of tert-butyl chloroformate with methanesulfonylmethyl amine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction produces an intermediate, tert-butoxycarbonylaminomethanesulfonylmethyl amine, which is then further reacted with propionic acid to form 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid. Another method involves the reaction of tert-butyl chloroformate and methanesulfonylmethyl amine with propionic acid, in the presence of a base, to produce 2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid directly.

properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6S/c1-9(2,3)17-8(14)11-10(4,7(12)13)6-18(5,15)16/h6H2,1-5H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIMDLUXPJOCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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